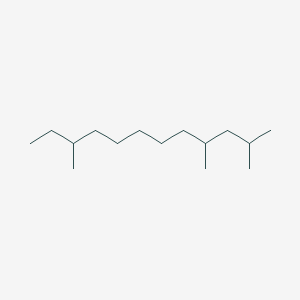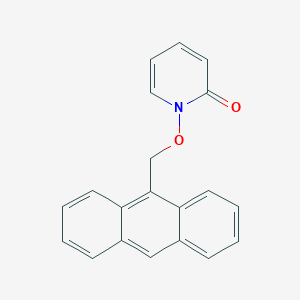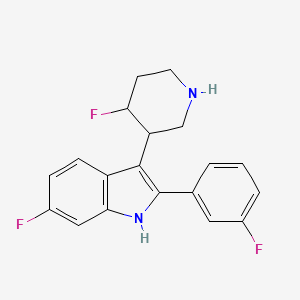
6-Fluoro-2-(3-fluorophenyl)-3-(4-fluoropiperidin-3-yl)-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Fluoro-2-(3-fluorophenyl)-3-(4-fluoropiperidin-3-yl)-1H-indole is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-2-(3-fluorophenyl)-3-(4-fluoropiperidin-3-yl)-1H-indole typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other methods like the Bartoli indole synthesis.
Introduction of Fluorine Atoms: Fluorination can be performed using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of Piperidine Ring: This step might involve nucleophilic substitution reactions where a piperidine derivative is introduced.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques like chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming hydroxylated derivatives.
Reduction: Reduction reactions could lead to the removal of fluorine atoms or reduction of other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the indole or piperidine rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated indole derivatives, while substitution could introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
6-Fluoro-2-(3-fluorophenyl)-3-(4-fluoropiperidin-3-yl)-1H-indole could have several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for therapeutic potential in treating diseases like cancer or neurological disorders.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.
Wirkmechanismus
The mechanism of action for this compound would depend on its specific biological target. Generally, it could interact with proteins, enzymes, or receptors, leading to modulation of biological pathways. For example, it might inhibit an enzyme by binding to its active site or activate a receptor by mimicking a natural ligand.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(3-Fluorophenyl)-1H-indole: Lacks the piperidine ring and additional fluorine atoms.
3-(4-Fluoropiperidin-3-yl)-1H-indole: Lacks the fluorophenyl group.
6-Fluoro-1H-indole: Lacks both the fluorophenyl and piperidine groups.
Uniqueness
6-Fluoro-2-(3-fluorophenyl)-3-(4-fluoropiperidin-3-yl)-1H-indole is unique due to the presence of multiple fluorine atoms and the combination of indole and piperidine rings. This structural complexity can lead to unique biological activities and chemical properties.
Eigenschaften
CAS-Nummer |
244086-88-2 |
|---|---|
Molekularformel |
C19H17F3N2 |
Molekulargewicht |
330.3 g/mol |
IUPAC-Name |
6-fluoro-2-(3-fluorophenyl)-3-(4-fluoropiperidin-3-yl)-1H-indole |
InChI |
InChI=1S/C19H17F3N2/c20-12-3-1-2-11(8-12)19-18(15-10-23-7-6-16(15)22)14-5-4-13(21)9-17(14)24-19/h1-5,8-9,15-16,23-24H,6-7,10H2 |
InChI-Schlüssel |
CAYIHNQTYFXBFN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCC(C1F)C2=C(NC3=C2C=CC(=C3)F)C4=CC(=CC=C4)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-2-[(4-Hydroxybenzoyl)oxy]butanedioic acid](/img/structure/B14254598.png)

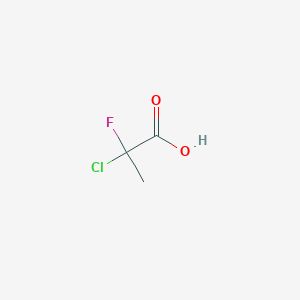
![1-Azabicyclo[2.2.2]octan-3-YL hexanoate](/img/structure/B14254623.png)
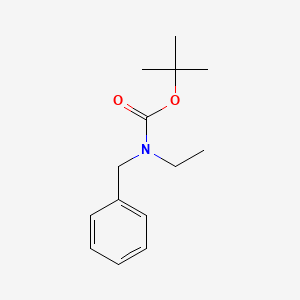

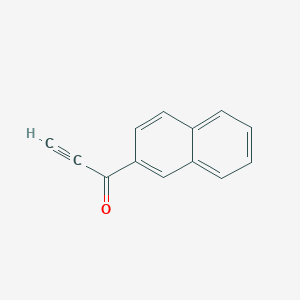
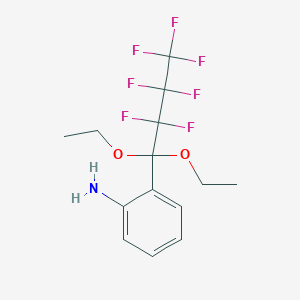
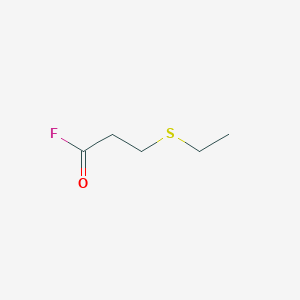
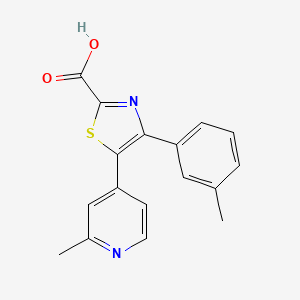
![[4-(Butyltellanyl)but-3-en-1-yn-1-yl]benzene](/img/structure/B14254664.png)
